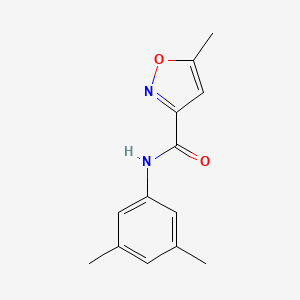
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as DMC, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce neuronal damage caused by ischemia or traumatic brain injury. In cancer research, this compound has been shown to have anti-tumor activity and can inhibit the growth of various cancer cell lines. In immunology, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways such as the NF-κB pathway, JAK/STAT pathway, and PI3K/Akt pathway. This compound has also been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to reduce neuronal damage and improve cognitive function. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to reduce inflammation and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target molecules and can exert its effects at low concentrations. Another advantage of using this compound is its stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines and can cause cell death at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify its target molecules. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide involves the reaction of 3,5-dimethylphenyl hydrazine with ethyl acetoacetate followed by cyclization with phosphoryl chloride and treatment with methylamine. The final product is obtained through recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)14-13(16)12-7-10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYWEJDGWIEYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
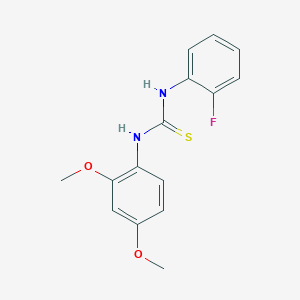
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
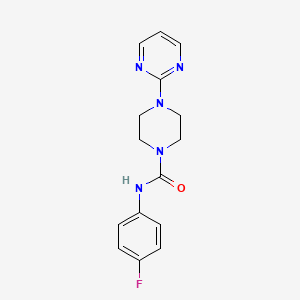
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)
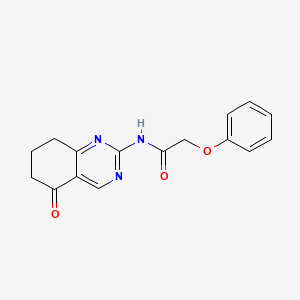
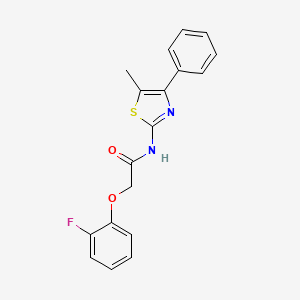



![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
